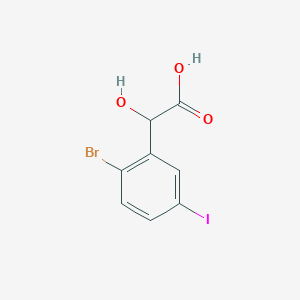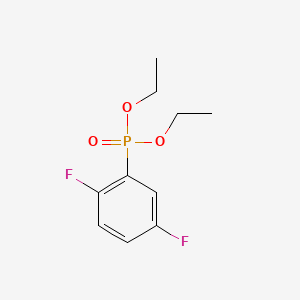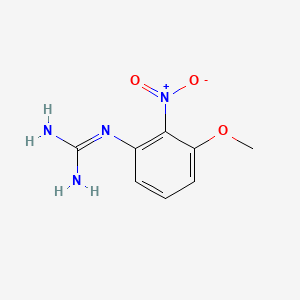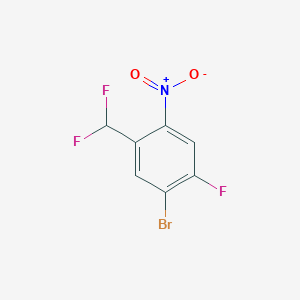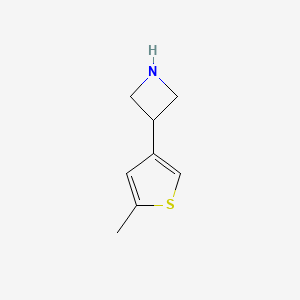
3-(5-Methyl-3-thienyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-3-thienyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a 5-methyl-3-thienyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-thienyl)azetidine can be achieved through several methods. . This method efficiently produces functionalized azetidines, although it faces challenges due to the inherent reactivity of the intermediates.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable methods such as the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(5-Methyl-3-thienyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienyl ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(5-Methyl-3-thienyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 3-(5-Methyl-3-thienyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and electronic properties enable it to act as a reactive intermediate in various biochemical pathways. It can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another analogue used in peptide synthesis.
Uniqueness
3-(5-Methyl-3-thienyl)azetidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
特性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC名 |
3-(5-methylthiophen-3-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-2-7(5-10-6)8-3-9-4-8/h2,5,8-9H,3-4H2,1H3 |
InChIキー |
WOYPEJWQKOWMTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
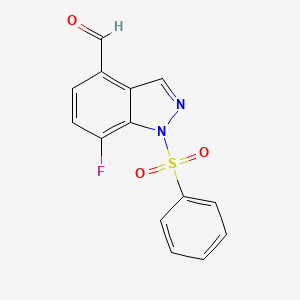

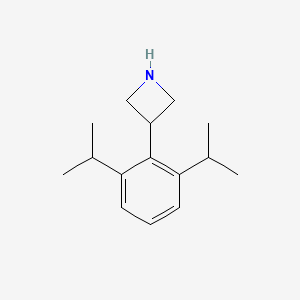
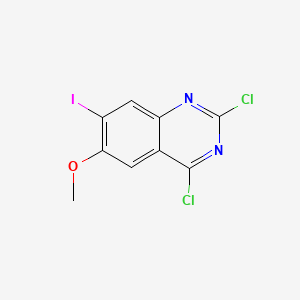
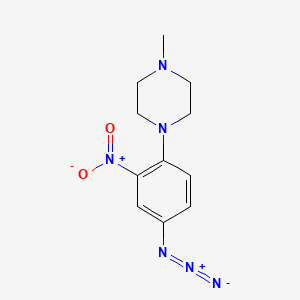
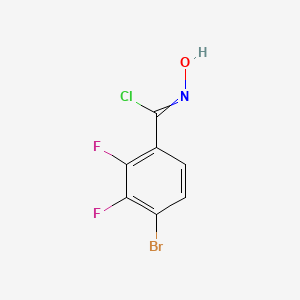
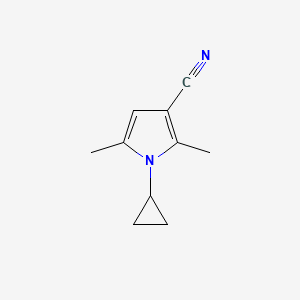
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
